1-[4-(4-Methylphenyl)phenoxy]propan-2-one
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[4-(4-methylphenyl)phenoxy]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-3-5-14(6-4-12)15-7-9-16(10-8-15)18-11-13(2)17/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXFYYHWZHAGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383128 | |
| Record name | 1-[4-(4-methylphenyl)phenoxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449737-01-3 | |
| Record name | 1-[4-(4-methylphenyl)phenoxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1 4 4 Methylphenyl Phenoxy Propan 2 One and Its Analogs
Retrosynthetic Analysis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the ether linkage, suggesting a Williamson ether synthesis or a transition metal-catalyzed coupling reaction as the forward synthetic step. This approach identifies two key synthons: a phenoxide and a halo-propanone, or their synthetic equivalents.
A logical retrosynthetic pathway for this compound is as follows:
Disconnection of the Ether Bond: The ether linkage is the most logical point for disconnection. This leads to two potential precursor pairs:
4-(4-Methylphenyl)phenol and a 1-halopropan-2-one (e.g., 1-chloropropan-2-one or 1-bromopropan-2-one).
An aryl halide, such as 4-bromo-4'-methylbiphenyl (B1268054), and hydroxyacetone (B41140) (1-hydroxypropan-2-one).
Further Disconnection of the Biphenyl (B1667301) Moiety: The 4-(4-methylphenyl)phenol precursor can be further disconnected via a Suzuki or similar cross-coupling reaction. This would involve a protected 4-hydroxyphenyl halide (e.g., 4-bromophenol) and a 4-methylphenylboronic acid.
This analysis provides a roadmap for the synthesis, highlighting key bond formations and the necessary starting materials. The choice of the forward synthetic route will depend on factors such as the availability and cost of starting materials, reaction efficiency, and desired purity of the final product.
Development of Novel Synthetic Routes to this compound
Building upon the retrosynthetic analysis, several synthetic routes can be devised. Traditional methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, are viable. However, modern catalytic approaches often offer milder reaction conditions and broader substrate scope.
Catalytic Approaches for Carbon-Oxygen Bond Formation (e.g., Transition Metal-Catalyzed Etherification)
The formation of the aryl ether bond in this compound is a critical step. Transition metal-catalyzed etherification reactions have become powerful tools for this transformation. researchgate.netresearchgate.net
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol (B47542). wikipedia.orgnih.govacs.orgorganic-chemistry.org While traditional Ullmann conditions are harsh, requiring high temperatures and stoichiometric copper, modern variations utilize soluble copper catalysts and ligands, allowing for milder reaction conditions. wikipedia.orgunion.edu For the synthesis of the target molecule, this could involve the reaction of 4-bromo-4'-methylbiphenyl with hydroxyacetone in the presence of a copper catalyst.
Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-O bonds. wikipedia.orgorganic-chemistry.org It offers milder conditions and greater functional group tolerance compared to the Ullmann reaction. wikipedia.org The synthesis could proceed by coupling 4-bromo-4'-methylbiphenyl with hydroxyacetone using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgrsc.orgresearchgate.net
Table 1: Comparison of Catalytic Etherification Methods
| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |
| Catalyst | Copper-based wikipedia.org | Palladium-based wikipedia.org |
| Typical Halides | Aryl iodides and bromides union.edu | Aryl chlorides, bromides, iodides, and triflates wikipedia.orgorganic-chemistry.org |
| Reaction Conditions | Often high temperatures wikipedia.org | Generally milder temperatures wikipedia.org |
| Ligands | Often not required, but can improve efficiency union.edu | Phosphine-based ligands are crucial wikipedia.org |
| Functional Group Tolerance | Moderate wikipedia.org | High wikipedia.org |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. bsb-muenchen.deacs.org This can be achieved through the use of biocatalysis, sustainable solvents, and waste reduction strategies.
Biocatalysis: Enzymes can be used to catalyze specific steps in a synthetic sequence with high selectivity and under mild conditions. nih.govnih.govmdpi.com For instance, a lipase (B570770) could potentially be used for the enantioselective acylation of a precursor alcohol, leading to a chiral version of the target molecule. researchgate.net While direct biocatalytic synthesis of the ether bond is less common, enzymatic reactions can be employed in the synthesis of the key precursors. nih.gov
Sustainable Solvents: The choice of solvent is a critical aspect of green chemistry. bsb-muenchen.deacs.org Replacing hazardous solvents with more environmentally benign alternatives like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly improve the sustainability of the synthesis. nih.gov Deep eutectic solvents (DESs) are another class of green solvents that are gaining attention due to their low toxicity, biodegradability, and low cost. rsc.orgmdpi.com
Reduced Waste: Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of starting materials into the final product. Catalytic reactions, by their nature, contribute to waste reduction as the catalyst is used in small amounts and can often be recycled.
Application of Flow Chemistry for Scalable Synthesis and Reaction Optimization of this compound
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers several advantages for the synthesis of fine chemicals. nih.govmdpi.comeuropa.eu
Scalability: Scaling up reactions in flow is often more straightforward and safer than in batch reactors. europa.eu The excellent heat and mass transfer in flow reactors allows for better control over reaction parameters, leading to more consistent product quality. researchgate.net
Reaction Optimization: Flow chemistry enables rapid optimization of reaction conditions such as temperature, pressure, and residence time. nih.gov This can lead to higher yields and purities in a shorter amount of time compared to traditional batch optimization.
Safety: The small reaction volumes in flow reactors enhance safety, especially when dealing with highly exothermic or hazardous reactions. europa.eu
The synthesis of this compound could be adapted to a flow process, potentially telescoping multiple synthetic steps to improve efficiency and reduce manual handling. nih.gov
Derivatization Strategies for Structural Modification of this compound
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships in various applications.
Modification of the Phenoxy Moiety for Tunable Electronic and Steric Effects
The phenoxy moiety is a key structural feature that can be readily modified to tune the electronic and steric properties of the molecule. nih.gov
Altering the Biphenyl Linkage: The biphenyl unit can be replaced with other biaryl systems or the substitution pattern on the biphenyl rings can be varied. This would allow for a systematic investigation of the impact of steric bulk and conformational flexibility. The synthesis of such analogs would follow similar synthetic strategies, utilizing different substituted aryl halides or boronic acids in the cross-coupling steps. nih.gov
Table 2: Potential Modifications of the Phenoxy Moiety and their Effects
| Modification | Potential Effect | Synthetic Approach |
| Introduction of electron-donating groups (e.g., -OCH3) | Increased electron density on the phenoxy ring | Start with a substituted phenol in the etherification step. |
| Introduction of electron-withdrawing groups (e.g., -CF3, -Cl) | Decreased electron density on the phenoxy ring | Start with a substituted phenol in the etherification step. |
| Variation of the substituent position (ortho, meta, para) | Altered steric hindrance and electronic effects | Utilize appropriately substituted starting materials. |
| Replacement of the biphenyl group with other aromatic systems | Modified overall shape and electronic properties | Employ different biaryl precursors in the synthesis. |
Selective Transformations at the Propan-2-one Ketone Functionality
The ketone group in this compound serves as a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These transformations primarily involve reactions at the carbonyl carbon, leading to new carbon-heteroatom and carbon-carbon bonds. Key reactions include reduction to the corresponding alcohol, reductive amination to form amines, and condensation reactions to yield derivatives such as oximes and hydrazones.
The reduction of the ketone to a secondary alcohol, 1-[4-(4-Methylphenyl)phenoxy]propan-2-ol, can be readily achieved using standard reducing agents like sodium borohydride (B1222165) in a protic solvent such as methanol (B129727). This transformation is typically high-yielding and serves as a crucial step for introducing a hydroxyl group, which can be further functionalized.
Reductive amination offers a direct route to synthesize primary, secondary, and tertiary amines from the ketone. uab.catmasterorganicchemistry.com This one-pot reaction typically involves the condensation of the ketone with an amine (or ammonia (B1221849) for a primary amine) to form an intermediate imine or iminium ion, which is then reduced in situ. uab.catmasterorganicchemistry.comharvard.edu A common and effective reducing agent for this purpose is sodium cyanoborohydride (NaBH3CN), which is selective for the iminium ion over the ketone starting material. chemicalbook.comresearchgate.net The reaction is often carried out in a protic solvent like methanol and can be catalyzed by acid. harvard.educhemicalbook.com For instance, reacting this compound with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride would be a viable strategy to produce the corresponding primary amine. sciencemadness.org The use of sodium triacetoxyborohydride (B8407120) is another mild and effective alternative that avoids the use of cyanide-containing reagents. masterorganicchemistry.comharvard.edu
Condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives provide access to oximes and hydrazones, respectively. The synthesis of the corresponding oxime, this compound oxime, can be accomplished by reacting the ketone with hydroxylamine hydrochloride. orgsyn.orgnumberanalytics.com This reaction is typically performed in a solvent such as ethanol, often in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the liberated HCl. orgsyn.orggoogle.comarpgweb.com Hydrazone formation follows a similar pathway, involving the reaction of the ketone with hydrazine or a substituted hydrazine. These reactions are fundamental for creating derivatives with altered electronic and steric properties, which can be valuable for further synthetic modifications or for biological evaluation.
Table 1: Selective Transformations of the Ketone Functionality
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄), Methanol | 1-[4-(4-Methylphenyl)phenoxy]propan-2-ol |
| Reductive Amination (Primary Amine) | Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN), Methanol | 1-[4-(4-Methylphenyl)phenoxy]propan-2-amine |
| Oxime Formation | Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., Pyridine), Ethanol | This compound oxime |
| Hydrazone Formation | Hydrazine (N₂H₄) or substituted hydrazine, Solvent (e.g., Ethanol) | This compound hydrazone |
Introduction of Chirality and Enantioselective Synthesis of this compound Derivatives
The propan-2-one moiety of this compound is prochiral, meaning the introduction of a substituent or the reduction of the ketone can lead to the formation of a chiral center at the C2 position. The development of enantioselective methods to control the stereochemistry at this position is of significant interest for producing enantiomerically pure derivatives, which is often crucial in medicinal chemistry and materials science.
Biocatalytic Asymmetric Synthesis
Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules under mild and environmentally benign conditions. nih.gov Transaminases (TAs), in particular, have shown great promise for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govresearchgate.netnih.gov An (R)- or (S)-selective transaminase can be used to convert this compound into the corresponding (R)- or (S)-amine with high enantiomeric excess (ee). nih.gov This process typically uses an amino donor, such as isopropylamine, and the pyridoxal-5'-phosphate (PLP) cofactor. mdpi.com The reaction equilibrium can be driven towards the product by removing the co-product, for instance, by using a coupled-enzyme system. uab.cat
Similarly, alcohol dehydrogenases (ADHs) can be employed for the enantioselective reduction of the ketone to the corresponding chiral alcohol, 1-[4-(4-Methylphenyl)phenoxy]propan-2-ol. researchgate.net Depending on the specific enzyme used, either the (R)- or (S)-enantiomer of the alcohol can be obtained with high conversion and excellent enantioselectivity. researchgate.netnih.govyoutube.com These enzymatic reductions often utilize a cofactor regeneration system to be economically viable. nih.gov
Chiral Auxiliaries and Catalysts
Traditional chemical methods for introducing chirality often rely on the use of chiral auxiliaries or catalysts. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For example, a chiral auxiliary could be reacted with the ketone to form a chiral enamine or imine, which would then undergo a diastereoselective reaction.
Asymmetric reduction of the ketone can also be achieved using chiral chemical catalysts. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source, is a well-established method for the enantioselective reduction of prochiral ketones. youtube.com Another prominent method is Noyori's asymmetric hydrogenation, which uses ruthenium catalysts with chiral phosphine ligands. youtube.com These methods can provide access to either enantiomer of the alcohol product with high enantioselectivity. Dynamic kinetic resolution, which combines a rapid racemization of the starting material with a stereoselective reaction, can theoretically convert all of the starting material into a single enantiomer of the product. dicp.ac.cn
Table 2: Strategies for Enantioselective Synthesis
| Approach | Method | Catalyst/Reagent | Product Stereoisomer |
|---|---|---|---|
| Biocatalysis | Asymmetric Amination | Transaminase (TA) | (R)- or (S)-amine |
| Biocatalysis | Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | (R)- or (S)-alcohol |
| Chemical Catalysis | Asymmetric Reduction | Chiral Oxazaborolidine (CBS catalyst) & Borane | (R)- or (S)-alcohol |
| Chemical Catalysis | Asymmetric Hydrogenation | Chiral Ru-phosphine complex | (R)- or (S)-alcohol |
| Chiral Auxiliary | Diastereoselective Reaction | Attachment of a chiral auxiliary | Diastereomerically enriched product |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 4 Methylphenyl Phenoxy Propan 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity, Stereochemistry, and Conformation
High-resolution NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, signal multiplicities, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, the molecular framework can be meticulously mapped out.
For 1-[4-(4-Methylphenyl)phenoxy]propan-2-one, the expected ¹H and ¹³C NMR spectra would present distinct signals corresponding to each unique chemical environment within the molecule. The structure contains a p-substituted aromatic ring, another disubstituted aromatic ring, a methylene (B1212753) group adjacent to an ether oxygen, and a methyl group adjacent to a carbonyl group.
Based on established chemical shift values for similar structural fragments, such as 4-methylphenol rsc.orgrsc.orguq.edu.au, phenoxyacetone (B1677642) chemicalbook.comnih.gov, and other aromatic ethers and ketones, a predicted set of chemical shifts can be compiled. pressbooks.publibretexts.orglibretexts.org Protons on carbons adjacent to electron-withdrawing groups like ethers and ketones are shifted downfield. pressbooks.publibretexts.orglibretexts.orgoregonstate.edu For instance, the methylene protons (H-1) adjacent to the phenoxy oxygen are expected in the 3.5-4.5 ppm range, while the methyl protons (H-3) next to the carbonyl group would likely appear around 2.2 ppm. libretexts.orgyoutube.com The aromatic protons would exhibit signals in the typical 6.8-7.5 ppm region, with specific patterns dictated by their substitution. rsc.orgquora.com
Similarly, in the ¹³C NMR spectrum, the carbonyl carbon (C-2) would be the most downfield signal, typically in the range of 190-210 ppm. chegg.com Carbons attached to the ether oxygen would appear in the 50-90 ppm range. libretexts.orgpdx.edu
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | 4.6 - 4.8 | 70 - 80 |
| C2 | - | 205 - 208 |
| C3 | 2.2 - 2.4 | 25 - 30 |
| C4 | - | 155 - 158 |
| C5, C9 | 6.8 - 7.0 (d) | 115 - 120 |
| C6, C8 | 7.2 - 7.4 (d) | 128 - 132 |
| C7 | - | 130 - 135 |
| C1' | - | 150 - 154 |
| C2', C6' | 6.9 - 7.1 (d) | 118 - 122 |
| C3', C5' | 7.0 - 7.2 (d) | 129 - 133 |
| C4' | - | 135 - 140 |
| C7' | 2.3 - 2.5 (s) | 20 - 22 |
Note: These are estimated values based on analogous structures. Actual experimental values may vary. d = doublet, s = singlet.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Elucidating Complex Spin Systems
While 1D NMR provides fundamental information, 2D NMR experiments are essential for unambiguously assigning signals and understanding complex connectivity and spatial relationships. slideshare.netcreative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.comsdsu.eduresearchgate.net For this compound, COSY would show correlations between the aromatic protons on each ring that are adjacent to one another (e.g., between H-5/H-6 and H-2'/H-3'). This helps to confirm the substitution pattern of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹H-¹³C correlations). creative-biostructure.comsdsu.eduresearchgate.net It is invaluable for assigning carbon signals based on their known proton assignments. For example, the proton signal at ~2.3 ppm would correlate with the methyl carbon C-7', and the methylene proton signal at ~4.7 ppm would correlate with C-1.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to four bonds. creative-biostructure.comsdsu.eduresearchgate.net This is crucial for piecing together the molecular skeleton, especially for connecting fragments separated by quaternary carbons or heteroatoms. Key expected HMBC correlations would include:
H-3 (ketone methyl) to the carbonyl carbon C-2 and the methylene carbon C-1.
H-1 (methylene) to the carbonyl carbon C-2 and the aromatic carbon C-4.
H-2'/H-6' to carbons C-4' and C-1'.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netmsu.edu NOESY is critical for determining conformation. For the target molecule, NOESY could reveal through-space correlations between the methylene protons (H-1) and the ortho-protons of the phenoxy ring (H-5/H-9), providing insight into the rotational conformation around the C-1-O bond.
Expected 2D NMR Correlations
| Experiment | Key Expected Correlations | Information Gained |
| COSY | H-5 ↔ H-6, H-8 ↔ H-9, H-2' ↔ H-3', H-5' ↔ H-6' | Connectivity of protons on each aromatic ring. |
| HSQC | H-1 ↔ C-1, H-3 ↔ C-3, H-5/9 ↔ C-5/9, etc. | Direct ¹H-¹³C one-bond attachments. |
| HMBC | H-1 ↔ C-2, C-4; H-3 ↔ C-1, C-2; H-2'/6' ↔ C-1', C-4' | Connectivity across the ether linkage and carbonyl group. |
| NOESY | H-1 ↔ H-5/9; H-2'/6' ↔ H-7' | Spatial proximity and conformation around rotatable bonds. |
Solid-State NMR Spectroscopy for Probing Molecular Dynamics and Packing in Crystalline Forms of this compound
Solid-state NMR (ssNMR) provides structural information on solid materials, where the slower molecular tumbling compared to solution results in broad spectral lines. taylorandfrancis.com Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. youtube.com For a crystalline sample of this compound, ssNMR can reveal details about the molecular packing and dynamics in the solid state. taylorandfrancis.com
Differences in ¹³C chemical shifts between the solid-state and solution-state spectra can indicate the effects of intermolecular interactions and crystal packing on the electronic environment of the nuclei. Furthermore, ssNMR can distinguish between different polymorphic forms (different crystal packings) of the same compound, as the distinct crystal lattices would result in different chemical shifts and peak splittings. americanpharmaceuticalreview.com Advanced ssNMR experiments can also probe the proximity of different molecules within the crystal lattice, providing insights into the packing arrangement.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. acs.org The two techniques are complementary, as their selection rules differ: IR spectroscopy is sensitive to changes in the dipole moment during a vibration, while Raman spectroscopy is sensitive to changes in polarizability. acs.org
For this compound, the IR and Raman spectra would be dominated by characteristic bands from its functional groups:
C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1700 and 1725 cm⁻¹ due to the stretching of the ketone carbonyl group. researchgate.netresearchgate.net This band would likely be weaker in the Raman spectrum.
C-O-C Stretch: The aryl-alkyl ether linkage would produce strong C-O stretching bands in the IR spectrum, typically in the 1200-1275 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch) regions. libretexts.org
Aromatic C=C Stretch: The two aromatic rings will show several bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra. researchgate.net
C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹. researchgate.net
Differences in the vibrational frequencies between different solid forms (polymorphs) can be observed, reflecting changes in intermolecular interactions such as hydrogen bonding (if applicable) and van der Waals forces in the crystal lattice. americanpharmaceuticalreview.com
Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C=O | Stretch | 1700 - 1725 | Strong | Weak/Medium |
| C-O-C (Aryl-Alkyl) | Asymmetric Stretch | 1200 - 1275 | Strong | Medium |
| C-O-C (Aryl-Alkyl) | Symmetric Stretch | 1020 - 1075 | Medium | Strong |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org Furthermore, by analyzing the fragmentation patterns produced upon ionization (e.g., by electron ionization, EI), the molecular structure can be confirmed.
For this compound (C₁₆H₁₆O₂), the calculated exact mass is 240.11503 Da. HRMS analysis would be expected to confirm this mass with high precision.
The fragmentation in the mass spectrometer would likely proceed through several characteristic pathways for ketones and ethers: miamioh.eduyoutube.com
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. nih.gov This could lead to the loss of a methyl radical (•CH₃) to form an acylium ion, or cleavage on the other side to form a [M-CH₂O-Ar]⁺ fragment.
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, related rearrangements involving the ether oxygen could occur.
Cleavage of the Ether Bond: The C-O bonds of the ether are susceptible to cleavage, which could lead to fragments corresponding to the 4-methylphenoxide ion or its corresponding radical, and the propanone side chain cation.
Predicted Key Fragments in Mass Spectrometry
| m/z Value (Predicted) | Possible Fragment Structure/Formula | Fragmentation Pathway |
| 240.1150 | [C₁₆H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 225.0915 | [C₁₅H₁₃O₂]⁺ | Loss of •CH₃ (alpha-cleavage) |
| 107.0497 | [C₇H₇O]⁺ | Cleavage to form 4-methylphenoxide related ion |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion from the tolyl group |
| 43.0184 | [C₂H₃O]⁺ | Acetyl cation from alpha-cleavage |
UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. uobabylon.edu.iq The parts of a molecule that absorb light in this region are known as chromophores. libretexts.org
The compound this compound contains two main chromophores: the 4-methylphenyl group and the phenoxy group, which are part of a larger conjugated system involving the ether oxygen. Aromatic rings typically exhibit characteristic absorptions due to π → π* transitions. libretexts.org
π → π Transitions:* Strong absorptions are expected in the UV region, likely around 220 nm and a second, less intense band around 270-280 nm, which are characteristic of substituted benzene (B151609) rings. The presence of the ether oxygen atom (an auxochrome) can shift these absorptions to longer wavelengths (a bathochromic shift) and increase their intensity. uobabylon.edu.iq
n → π Transition:* The ketone carbonyl group also has a weak absorption corresponding to an n → π* transition, which typically occurs at longer wavelengths (around 300-330 nm) but with a much lower intensity. msu.edu
The exact position and intensity (molar absorptivity, ε) of these absorption maxima provide a characteristic fingerprint for the compound's electronic system. researchgate.netresearchgate.net
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing of this compound
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the crystalline solid state. nih.gov By diffracting X-rays off a single crystal, one can determine the precise positions of all atoms in the crystal lattice, yielding accurate information on bond lengths, bond angles, and torsional angles. mdpi.com
For this compound, which is achiral, a single crystal X-ray diffraction study would:
Confirm Connectivity: Unequivocally verify the bonding arrangement of the atoms.
Determine Conformation: Reveal the preferred conformation of the molecule in the solid state, including the dihedral angles describing the orientation of the two aromatic rings relative to each other and the conformation of the flexible propanone side chain.
While no specific crystal structure for this exact compound is publicly available, analysis of similar phenoxypropanone derivatives reveals that packing is often dominated by weak van der Waals forces and potential C-H···O interactions. mdpi.comresearchgate.net The data obtained would be crucial for understanding the solid-state properties of the material and for computational modeling studies.
Computational Chemistry and Theoretical Investigations of 1 4 4 Methylphenyl Phenoxy Propan 2 One
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Molecular Geometry, and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental characteristics of a molecule like 1-[4-(4-Methylphenyl)phenoxy]propan-2-one. mdpi.comnumberanalytics.com DFT methods are widely used due to their balance of computational efficiency and accuracy in predicting molecular properties. researchgate.net These calculations can determine the molecule's most stable three-dimensional arrangement (optimized geometry) and provide a wealth of information about its electronic structure and inherent reactivity.
The process typically begins by defining an initial geometry of the molecule. Then, using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), the calculations iteratively solve the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. numberanalytics.comyoutube.com This minimum energy state corresponds to the optimized molecular geometry. From this optimized structure, a variety of electronic properties can be calculated to predict how the molecule will behave in chemical reactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction of this compound
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The interaction and energy gap between these two orbitals are critical in governing chemical reactions. numberanalytics.com
The energy of the HOMO is related to the molecule's ionization potential and indicates its ability to donate electrons. A higher HOMO energy suggests a greater propensity for electron donation. Conversely, the LUMO energy relates to the electron affinity, with a lower LUMO energy indicating a greater ability to accept electrons.
The HOMO-LUMO gap (ΔE) , the energy difference between these two orbitals, is a crucial indicator of molecular stability and reactivity. youtube.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small gap suggests the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized on the electron-rich phenoxy and methylphenyl groups, while the LUMO may be centered around the carbonyl group of the propanone moiety.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Illustrative Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability. |
Note: The values in this table are illustrative examples and would need to be confirmed by specific DFT calculations for this compound.
From these energy values, global reactivity descriptors can be calculated to further quantify the molecule's reactivity. acs.orghakon-art.com
Table 2: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Formula | Illustrative Value | Chemical Significance |
| Ionization Potential (I) | -EHOMO | 6.5 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | 1.2 eV | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV | Measures resistance to change in electron distribution. Harder molecules have larger HOMO-LUMO gaps. researchgate.net |
| Chemical Softness (S) | 1 / (2η) | 0.189 eV-1 | The reciprocal of hardness; soft molecules are more reactive. |
| Electronegativity (χ) | (I + A) / 2 | 3.85 eV | Measures the power of a molecule to attract electrons. |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.80 eV | A measure of the energy lowering of a system when it accepts electrons. |
Note: The values in this table are derived from the illustrative HOMO/LUMO energies and serve as examples of the types of data generated in a computational study.
Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. numberanalytics.comnumberanalytics.com The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. libretexts.org This map is invaluable for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
The color-coding convention is typically as follows:
Red: Represents the most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Represents the most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.
Green: Represents regions of neutral or near-zero potential.
Yellow/Orange: Intermediate regions of negative potential.
For this compound, an MEP map would likely show a region of high negative potential (red) around the oxygen atom of the carbonyl group, due to the high electronegativity of oxygen and the presence of lone pairs. This site would be the primary center for nucleophilic attack. The aromatic rings, particularly the phenoxy ring, would also show negative potential, though likely less intense than the carbonyl oxygen. Regions of positive potential (blue) would be expected around the hydrogen atoms, especially those attached to the aromatic rings. avogadro.ccucsb.edu
Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). wikipedia.orguni-muenchen.de This method is particularly useful for analyzing intramolecular interactions and charge delocalization, which are key to understanding a molecule's stability and reactivity. numberanalytics.com
NBO analysis quantifies the delocalization of electron density from a filled "donor" orbital to an empty "acceptor" orbital. The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with this delocalization is calculated, where a larger E(2) value indicates a more significant interaction and greater stabilization. rsc.org
In this compound, key interactions would include:
Delocalization of the lone pair electrons on the ether oxygen into the antibonding π* orbitals of the adjacent aromatic ring.
Delocalization of the lone pair electrons on the carbonyl oxygen into adjacent antibonding σ* orbitals.
Hyperconjugative interactions involving the methyl group's C-H bonds and the aromatic π system.
Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energy E(2) for Key Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | Illustrative E(2) (kcal/mol) | Interaction Type |
| LP (Oether) | π* (Caromatic-Caromatic) | 5.2 | Lone pair delocalization into the phenoxy ring. |
| LP (Ocarbonyl) | σ* (Ccarbonyl-Calpha) | 2.5 | Lone pair delocalization into adjacent single bond. |
| π (C=C)tolyl | π* (C=C)tolyl | 20.1 | Intramolecular charge transfer within the tolyl ring. |
| σ (Cmethyl-H) | π* (C=C)tolyl | 4.8 | Hyperconjugation from the methyl group to the ring. |
Note: The values in this table are illustrative examples of what an NBO analysis might reveal. Actual values depend on specific calculations.
Conformational Analysis and Potential Energy Surfaces of this compound
Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation around its single bonds. libretexts.org For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-O ether bonds, C-C bonds in the propane (B168953) chain), numerous conformations are possible, each with a different potential energy.
To explore these possibilities, a potential energy surface (PES) scan is performed. q-chem.com This computational technique involves systematically rotating one or more dihedral angles by a specific increment, and at each step, optimizing the rest of the molecule's geometry to find the lowest energy for that constrained arrangement. uni-muenchen.dejoaquinbarroso.com Plotting the resulting energy against the dihedral angle(s) generates a PES.
For this compound, a key analysis would involve scanning the dihedral angles around the C(aryl)-O-C(H2)-C(=O) linkage. The resulting PES would reveal the energy minima, corresponding to stable conformers, and the energy maxima, which represent the transition states between these conformers. youtube.com The global minimum on the PES corresponds to the most stable, and therefore most populated, conformation of the molecule under equilibrium conditions. This information is crucial for understanding its physical properties and how it might fit into a receptor or active site in a biological context.
Molecular Dynamics Simulations for Dynamic Behavior in Various Environments
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. bioinformaticsreview.com MD simulations model the movements of atoms and molecules based on classical mechanics, where forces are typically calculated using a molecular mechanics force field. nih.gov
An MD simulation of this compound would involve placing the molecule in a simulated box, often with solvent molecules (e.g., water or an organic solvent), and then calculating the forces on each atom. acs.orgacs.org By integrating Newton's equations of motion, the positions and velocities of all atoms are updated over small time steps (on the order of femtoseconds), generating a trajectory that describes the molecule's dynamic evolution.
From this trajectory, one can analyze:
Conformational Changes: How the molecule transitions between different shapes in solution.
Solvent Interactions: The formation and lifetime of hydrogen bonds or other interactions with solvent molecules.
Structural Fluctuations: The flexibility of different parts of the molecule.
Transport Properties: How the molecule diffuses through a medium.
MD simulations are essential for bridging the gap between a static, gas-phase quantum mechanical picture and the dynamic reality of a molecule in a condensed phase, such as in a biological system or an organic solvent. researchgate.net
In Silico Prediction of Spectroscopic Parameters and Validation Against Experimental Data
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure and electronic properties. DFT methods are commonly used for this purpose. researchgate.net
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) DFT calculations can predict the nuclear magnetic shielding tensors for atoms like 1H and 13C. nih.govacs.org These values can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. acs.org Comparing the predicted NMR spectrum with an experimental one is a powerful method for structural elucidation and confirmation.
Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) | Assignment |
| 13C NMR (δ, ppm) | 170.5 | 171.0 | Carbonyl Carbon (C=O) |
| 1H NMR (δ, ppm) | 2.15 | 2.20 | Methyl Protons (-CH3 of ketone) |
| IR Frequency (cm-1) | 1725 | 1720 | C=O Stretch |
| IR Frequency (cm-1) | 1245 | 1250 | Asymmetric C-O-C Stretch |
Note: This table provides an example of how predicted spectroscopic data would be compared to experimental results for structural validation. The values are for illustrative purposes only.
Machine Learning and Artificial Intelligence for Reaction Outcome Prediction and Synthesis Optimization of this compound
Reaction Outcome Prediction
A primary synthetic route to this compound is the Williamson ether synthesis. This reaction would involve the nucleophilic substitution of a halo-propanone (e.g., 1-chloro- or 1-bromopropan-2-one) with the corresponding phenoxide salt of 4-(4-methylphenyl)phenol.
Machine learning models, particularly those trained on vast chemical reaction databases, have demonstrated considerable success in predicting the outcomes of organic reactions. researchgate.net For the synthesis of this compound, an ML model could be employed to:
Predict Reaction Yield: By analyzing the structural features of the reactants (the phenoxide and the halo-propanone) and the proposed reaction conditions, a trained model can predict the expected yield of the final ether product.
Identify Potential Side Reactions: The model can identify and predict the likelihood of competing reactions, such as O-acylation versus C-acylation on the phenoxide ring or self-condensation of the propan-2-one moiety.
Assess Reactivity: AI models can predict the reactivity of different leaving groups on the propan-2-one (e.g., Cl vs. Br vs. I) or the effect of different counter-ions for the phenoxide (e.g., Na+ vs. K+), guiding the selection of starting materials.
These predictions are typically powered by algorithms like neural networks or support vector machines that learn complex relationships between molecular representations (like SMILES or molecular graphs) and experimental outcomes. qu.edu.qa
Synthesis Optimization
Key parameters for optimization include:
Solvent: The choice of solvent (e.g., acetone (B3395972), acetonitrile, DMF) can dramatically influence the reaction rate and selectivity.
Base: The strength and type of base used to deprotonate the phenol (B47542) are critical.
Temperature: Reaction temperature affects both the rate of the desired reaction and the rates of potential side reactions.
Concentration: The relative concentrations of the reactants can influence reaction kinetics and the product distribution.
The following interactive table demonstrates a hypothetical output from a machine learning model trained to predict the yield of this compound via a Williamson ether synthesis. The model evaluates different combinations of solvents, bases, and temperatures to identify optimal conditions.
In this hypothetical scenario, the model predicts that using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like Dimethylformamide (DMF) would result in the highest yield, even at room temperature. This data-driven insight allows chemists to prioritize experimental conditions that are most likely to succeed, saving time and resources. preprints.orgpreprints.org The development of such predictive models relies on the availability of high-quality, extensive datasets of chemical reactions. Where experimental data is sparse, results from quantum chemical calculations can be used to supplement and enrich the training data, enhancing the model's accuracy and reliability. researchgate.net
Mechanistic Studies of Reactions Involving 1 4 4 Methylphenyl Phenoxy Propan 2 One
Investigation of Reaction Pathways at the Ketone Carbonyl
The ketone group is a primary site of reactivity in 1-[4-(4-Methylphenyl)phenoxy]propan-2-one, susceptible to a range of transformations that are fundamental to organic chemistry.
Nucleophilic Additions and Substitutions Involving the Ketone Group
The carbonyl carbon of the propan-2-one moiety is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. wikipedia.orgmasterorganicchemistry.com This interaction initiates a nucleophilic addition reaction, where the nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. youtube.comlibretexts.org The course of the reaction is then determined by the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com
Common nucleophilic additions include:
Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, which, after an acidic workup, results in the corresponding secondary alcohol, 1-[4-(4-methylphenyl)phenoxy]propan-2-ol. youtube.com
Organometallic Reagents: Grignard reagents (R-MgX) or organolithium compounds (R-Li) add an alkyl or aryl group to the carbonyl carbon, leading to the formation of a tertiary alcohol after hydrolysis. wikipedia.orgyoutube.com
Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) to the ketone yields a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group. wikipedia.orgyoutube.com
These reactions proceed via a two-step mechanism: initial nucleophilic attack to form a tetrahedral intermediate, followed by protonation of the resulting alkoxide ion. libretexts.org The reactivity of the ketone can be influenced by the steric hindrance around the carbonyl group and the electronic effects of the aryloxy substituent. masterorganicchemistry.com
Alpha-Proton Abstraction and Enolate Chemistry of Propan-2-one Moiety
The protons on the carbon atom adjacent to the ketone group (the α-carbon) are acidic (pKa ≈ 19-20 for acetone) and can be removed by a suitable base to form a resonance-stabilized intermediate known as an enolate. bham.ac.uklibretexts.org Enolates are versatile nucleophiles that can react with a variety of electrophiles at either the α-carbon or the oxygen atom, a property known as ambident nucleophilicity. bham.ac.uklibretexts.org
The formation of the enolate is a critical step. The choice of base determines whether the enolate is formed reversibly or irreversibly.
Weaker bases like alkoxides (e.g., sodium ethoxide) establish an equilibrium with the ketone, resulting in a small concentration of the enolate. bham.ac.uk
Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) can quantitatively convert the ketone into its corresponding lithium enolate. libretexts.org
Once formed, the enolate of this compound can participate in several key reactions:
Alkylation: Reaction with alkyl halides (R-X) typically occurs at the α-carbon, forming a new carbon-carbon bond in an Sₙ2 reaction. libretexts.org
Aldol (B89426) Addition: The enolate can add to another carbonyl compound (an aldehyde or ketone) to form a β-hydroxy ketone. bham.ac.uk
Halogenation: In the presence of a base and a halogen (e.g., Br₂), the α-carbon can be sequentially halogenated. The introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, often leading to polyhalogenation. mnstate.edu
Mechanistic Probing of Phenoxy Ether Cleavage and Formation Reactions
The ether linkage in this compound, specifically the bond between the phenoxy oxygen and the aromatic ring of the tolyl group (an aryl-aryl ether linkage), is generally stable. However, it can be cleaved under specific and often harsh conditions.
Ether Cleavage: Acid-catalyzed cleavage is a common method for breaking ether bonds. wikipedia.orgmasterorganicchemistry.com The mechanism typically begins with the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form an oxonium ion. wikipedia.orgmasterorganicchemistry.com This protonation transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com
For a diaryl ether like the one in the title compound, the subsequent step is challenging. The C(sp²)-O bond is strong due to the partial double bond character from resonance and the high energy of the resulting phenyl cation. quora.com Therefore, direct Sₙ1 or Sₙ2 substitution at the aromatic carbon is generally disfavored. masterorganicchemistry.com Cleavage, when it occurs, often requires forcing conditions and may proceed through mechanisms involving electrophilic aromatic substitution or transition-metal catalysis. researchgate.nettum.de For instance, studies on related aryl alkyl ethers have shown that the presence of a ketone function can influence the cleavage pathway, with the polarized carbonyl group potentially interacting with a catalyst surface to facilitate the reaction. nih.govacs.org
Ether Formation: The formation of the diaryl ether linkage in this compound would typically be achieved via a nucleophilic aromatic substitution reaction, such as an Ullmann condensation. This reaction generally involves the coupling of a phenoxide with an aryl halide in the presence of a copper catalyst. For example, reacting the sodium salt of 4-methylphenol (p-cresol) with 1-chloro-4-phenoxypropan-2-one, or vice versa, under copper catalysis could form the desired ether linkage. The base deprotonates the phenol (B47542), making it a potent nucleophile that attacks the aryl halide. mdpi.com
Influence of the Methylphenyl Moiety on Reaction Reactivity and Selectivity
The 4-methylphenyl (tolyl) group exerts a significant electronic and steric influence on the reactivity of the entire molecule.
Electronic Effects: The methyl group is an electron-donating group (EDG) through induction and hyperconjugation. youtube.com This increases the electron density on the attached phenyl ring. This enhanced electron density can affect the reactivity of the ether linkage. For example, in electrophilic aromatic substitution reactions on the tolyl ring, the methyl group acts as an ortho-, para-director. In the context of ether cleavage, electron-donating groups can destabilize potential anionic intermediates, potentially slowing down certain cleavage pathways compared to unsubstituted or electron-withdrawn analogues. tum.de Conversely, it can stabilize cationic intermediates that might form during electrophilic attack on the ring. youtube.com
The table below summarizes the expected electronic influence of the methyl group on different reaction types.
| Reaction Type | Influence of the 4-Methyl Group | Mechanistic Rationale |
| Electrophilic attack on the tolyl ring | Activating, Ortho/Para-directing | Electron-donating nature stabilizes the arenium ion intermediate. |
| Nucleophilic attack on the tolyl ring | Deactivating | Increased electron density repels incoming nucleophiles. |
| Ether Cleavage (Acid-Catalyzed) | Modest influence; may slightly hinder or favor depending on the exact mechanism. | EDGs can destabilize anionic leaving groups but stabilize any partial positive charge on the ring in the transition state. |
Kinetic Studies and Reaction Rate Determination for Transformations of this compound
Detailed kinetic studies specifically for this compound are not widely available in the literature. However, kinetic data from analogous systems provide valuable insights. For example, studies on the cleavage of substituted diaryl ethers over nickel catalysts have shown that the nature of the substituent significantly impacts the reaction rate. tum.de
A comparative study on p-substituted diphenyl ethers revealed the following trend in turnover frequencies (TOFs) for C-O bond cleavage: 4,4′-dihydroxydiphenyl ether > diphenyl ether > di-p-tolyl ether. tum.de
This suggests that the electron-donating methyl groups in di-p-tolyl ether decrease the reaction rate compared to the unsubstituted diphenyl ether. tum.de The apparent activation energy for the cleavage of di-p-tolyl ether was found to be the highest among the three, at 105 kJ/mol. tum.de
Hypothetical Rate Data for Related Ketone Reactions Kinetic studies on the reactions of Criegee intermediates with various ketones show that the structure of the ketone influences the rate constant. escholarship.org While not directly involving the title compound, this data illustrates how substituents affect ketone reactivity.
| Ketone Reactant | Rate Constant (cm³ s⁻¹) at 295 K |
| Acetone (B3395972) | (4.1 ± 0.4) × 10⁻¹³ |
| Biacetyl (α-diketone) | (1.45 ± 0.18) × 10⁻¹¹ |
| Acetylacetone (β-diketone) | (6.6 ± 0.7) × 10⁻¹³ |
| (Data sourced from a study on Criegee intermediate reactions) escholarship.org |
These findings highlight that reaction rates are highly sensitive to the electronic and structural features of the reactants. For this compound, kinetic analysis of its transformations would require experimental determination of reaction orders, rate constants, and activation energies under controlled conditions.
Identification and Characterization of Transient Reactive Intermediates
The reactions of this compound involve the formation of several types of short-lived, high-energy reactive intermediates. wikipedia.org While often not directly observable, their existence is inferred from reaction products and mechanistic experiments like chemical trapping or spectroscopic analysis. wikipedia.orgaccessscience.com
Key intermediates include:
Tetrahedral Alkoxide Intermediate: Formed during the nucleophilic addition to the ketone carbonyl. libretexts.orgwikipedia.org This species is characterized by an sp³-hybridized carbon and a negatively charged oxygen atom.
Enolate Anion: Generated by the deprotonation of the α-carbon. bham.ac.uk This ambident nucleophile is a key intermediate in reactions like alkylation and aldol additions. Its structure can be represented by two major resonance contributors, with the negative charge delocalized on the α-carbon and the oxygen.
Oxonium Ion: Formed by the protonation of the ether oxygen under strong acidic conditions. wikipedia.org This intermediate is the first step in the acid-catalyzed cleavage of the ether linkage, making the alkoxy group a better leaving group.
Radical Intermediates: In certain high-energy processes like photolysis or specific catalytic cycles, radical intermediates could be formed through homolytic cleavage of C-H or C-O bonds. researchgate.net
The characterization of these transient species is challenging but essential for a complete mechanistic understanding. Techniques such as low-temperature NMR, EPR spectroscopy (for radical intermediates), and computational modeling (like DFT calculations) are often employed to probe their structure and stability. researchgate.net
Chemical Biology and Bio Organic Applications of 1 4 4 Methylphenyl Phenoxy Propan 2 One Derivatives
Design and Synthesis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one Based Chemical Probes for Biological Systems
Chemical probes are essential tools for elucidating the function of proteins and interrogating biological pathways. The design of probes based on the this compound scaffold would typically follow a modular synthetic approach. frontiersin.org This process involves the strategic introduction of reporter groups, such as fluorescent tags, and reactive moieties for covalent target engagement. frontiersin.orgljmu.ac.uk
The synthesis strategy often begins with the core scaffold, which can be assembled through cross-coupling reactions to create the biaryl ether linkage. nih.govacs.org Subsequent modifications would introduce functional handles necessary for probe activity. For instance, derivatives could be synthesized with terminal alkynes or azides to participate in bioorthogonal "click" chemistry reactions, allowing for the attachment of various payloads. ljmu.ac.uk Another approach involves conjugating the scaffold to known fluorophores to create probes for imaging studies, enabling the visualization of their localization within cellular compartments. nih.gov While specific probes based on this compound are not yet widely reported, the principles for their creation are well-established in medicinal chemistry. ljmu.ac.uknih.gov
Exploration of this compound as a Scaffold for Novel New Chemical Entities (NCEs)
The this compound structure serves as an attractive starting point for the discovery of New Chemical Entities (NCEs). Its diaryl ether motif is a common feature in many biologically active molecules, and the propanone unit provides a key site for chemical elaboration to optimize potency and pharmacokinetic properties. mdpi.com The exploration of this scaffold involves systematic structural modifications to understand its interaction with various biological targets. rsc.org
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. nih.gov For the this compound scaffold, SAR studies would involve synthesizing a library of analogs where different parts of the molecule are systematically varied. ic.ac.uk Modifications could include altering the substitution pattern on either phenyl ring, changing the length or nature of the linker, and modifying the ketone functionality. mdpi.comnih.gov
For example, a hypothetical SAR study might explore how substituents on the 4-methylphenyl ring affect inhibitory activity against a target enzyme. The data from such studies, often expressed as IC₅₀ values, provide critical insights for designing more potent and selective compounds. mdpi.comnih.gov
Illustrative SAR Data for Hypothetical this compound Analogs
| Compound | R1 Substitution (on tolyl ring) | R2 Substitution (on phenoxy ring) | Biological Activity (IC₅₀, nM) |
|---|---|---|---|
| 1 | 4-CH₃ (Parent) | H | 520 |
| 2a | 4-CF₃ | H | 250 |
| 2b | 4-Cl | H | 310 |
| 2c | 4-OCH₃ | H | 800 |
| 3a | 4-CH₃ | 2-F | 450 |
| 3b | 4-CH₃ | 3-Cl | 150 |
This table is for illustrative purposes to demonstrate the principles of an SAR study.
In silico methods like molecular docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a protein target. umpr.ac.idd-nb.info For derivatives of this compound, docking studies can provide valuable insights into their potential as inhibitors of enzymes or modulators of receptors. nih.govneliti.com The process involves generating a 3D model of the ligand and placing it into the binding site of a target protein whose structure is known. mdpi.com The software then calculates a docking score, which estimates the binding free energy, and identifies key interactions such as hydrogen bonds and hydrophobic contacts. nih.govmdpi.com
These computational predictions help prioritize which analogs to synthesize and test experimentally, accelerating the drug discovery process. neliti.com For instance, docking a library of virtual this compound derivatives against a specific kinase could identify candidates with the highest predicted binding affinity. nih.gov
Illustrative Molecular Docking Results for this compound Analogs
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 1 | Hypothetical Kinase A | -7.8 | Met115, Tyr56 |
| 2b | Hypothetical Kinase A | -8.5 | Met115, Tyr56, Leu120 |
| 3b | Hypothetical Kinase A | -9.2 | Met115, Tyr56, Asp61 (H-bond) |
This table is for illustrative purposes to demonstrate the output of a molecular docking study. Residues are based on common interaction sites found in other systems. mdpi.com
Investigation of Molecular Mechanisms of Biological Interactions
Understanding the precise molecular mechanisms through which a compound exerts its biological effect is crucial for its development as a therapeutic agent or research tool. This involves identifying the direct binding partners and characterizing the downstream effects on cellular processes.
Once a biological target is identified, detailed studies are conducted to characterize the specific interactions between the ligand and the protein. nih.gov Techniques like X-ray crystallography can provide high-resolution structural data showing the exact binding mode of a this compound analog within the protein's active site. nih.govacs.org These structures can confirm the predictions from molecular docking and reveal the crucial contacts—such as hydrogen bonds, salt bridges, and hydrophobic interactions—that are responsible for binding affinity and selectivity. mdpi.comnih.gov For example, a crystal structure might show that the ketone oxygen of the propanone moiety acts as a hydrogen bond acceptor, while the biaryl portion engages in π–π stacking with aromatic residues like tyrosine or phenylalanine in the binding pocket. mdpi.com
Bioconjugation Strategies Involving this compound for Targeted Delivery or Sensing
The strategic chemical modification of bioactive compounds to enable their attachment to biomolecules—a process known as bioconjugation—is a foundational pillar of modern therapeutic and diagnostic development. The structural features of this compound make it a candidate for such strategies, allowing for its potential development in targeted delivery systems and advanced biosensors. The primary routes for its bioconjugation revolve around its ketone functional group and the potential for synthetic modification of its aromatic rings to introduce bioorthogonal handles.
The most direct approach for the bioconjugation of this compound leverages the reactivity of its ketone moiety. Ketones can react with aminooxy or hydrazide-functionalized molecules under mild, physiological conditions to form stable oxime or hydrazone linkages, respectively. nd.edu This chemoselective ligation is highly valued in chemical biology because it proceeds with high specificity and does not interfere with the native functional groups found in proteins or other biological macromolecules. For instance, a biomolecule such as a tumor-targeting antibody or a cell-penetrating peptide could be modified to incorporate an aminooxy group. Subsequent reaction with this compound would tether the compound to the biomolecule, creating a conjugate designed to accumulate at a specific site of action, thereby enhancing efficacy and reducing systemic exposure.
For more advanced applications, derivatives of this compound can be synthesized to participate in highly efficient "click chemistry" reactions. eijppr.comillinois.edunih.gov These reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offer rapid, high-yield, and bioorthogonal conjugation. nd.edueijppr.com To achieve this, a small, non-disruptive reactive group like a terminal alkyne or an azide (B81097) would be chemically introduced onto either the tolyl or the phenoxy ring of the parent compound. This functionalized derivative can then be "clicked" onto a biomolecule that has been correspondingly modified with a complementary azide or alkyne partner. This modular approach is exceptionally versatile and has been widely applied in drug delivery, in vivo imaging, and the creation of complex biomaterials. nih.goviipseries.org
In the context of targeted delivery, a bioconjugate of a this compound derivative could be designed to release its active payload upon reaching the target tissue. This can be achieved by incorporating a cleavable linker between the compound and the biomolecule, which is sensitive to the unique microenvironment of the target, such as the low pH of endosomes or the presence of specific enzymes. For sensing applications, the compound could be conjugated to a reporter molecule, such as a fluorophore. A change in the local environment or binding to a biological target could alter the properties of the this compound moiety, leading to a detectable change in the fluorescence signal, thus enabling its use as a highly specific sensor.
The following interactive table outlines potential bioconjugation strategies and applications for derivatives of this compound based on established chemical principles.
| Derivative Type | Biomolecule Partner | Linkage Chemistry | Potential Application |
| Parent Compound | Aminooxy-modified Antibody | Oxime Ligation | Targeted Drug Delivery to Cancer Cells |
| Parent Compound | Hydrazide-functionalized Nanoparticle | Hydrazone Formation | Controlled Release Drug Delivery System |
| Alkyne-modified Derivative | Azide-functionalized Fluorescent Dye | CuAAC (Click Chemistry) | FRET-based Biosensor for Enzyme Activity |
| Azide-modified Derivative | Alkyne-modified Targeting Peptide | SPAAC (Click Chemistry) | In Vivo Imaging of Specific Tissues |
Advanced Materials Science and Supramolecular Chemistry with 1 4 4 Methylphenyl Phenoxy Propan 2 One
Incorporation of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one into Organic Frameworks and Polymers
The structural characteristics of this compound make it a compelling candidate for integration into polymeric and porous network structures like Metal-Organic Frameworks (MOFs). The biphenyl (B1667301) group provides a rigid scaffold, a desirable feature for creating stable, porous materials, while the ketone and ether functionalities offer sites for coordination or further reaction. nih.govfrontiersin.org
Research into MOF construction demonstrates that organic linkers dictate the framework's structure and properties. frontiersin.org While direct studies incorporating this compound are not prevalent, research on similar structures provides a blueprint for its potential. For instance, a Zn(II)-based MOF was successfully synthesized using 4-(4-carboxy phenoxy) phthalic acid as a ligand. nih.gov This linker shares the phenoxy-aromatic acid motif, suggesting that a carboxylated derivative of this compound could act as a linker, coordinating with metal nodes (like Zr(IV) or Zn(II)) through its carboxyl and potentially the ketone's carbonyl oxygen. nih.govmdpi.com The resulting MOF could exhibit tailored porosity and serve as a sensor, for example, for detecting small organic molecules like acetone (B3395972). nih.gov
In polymer science, the introduction of in-chain ketone groups into materials like polyethylene (B3416737) is sought after to enhance properties such as photodegradability and adhesion. chemrxiv.org The compound this compound could be modified to act as a monomer in polymerization reactions. For example, the ketone group could be a site for creating polyketone-type polymers, which are known for their pH-responsive behaviors when functionalized. mdpi.com Alternatively, functional groups could be added to the aromatic rings to enable polymerization, incorporating the biphenyl-ketone unit as a repeating segment. Such polymers could benefit from the mechanical robustness and thermal stability often associated with biphenyl-containing structures. nih.gov
| Potential Role | Structural Feature Utilized | Resulting Material Class | Potential Properties |
| MOF Linker | Biphenyl core (rigidity), Ketone/Ether (coordination) | Metal-Organic Framework (MOF) | High porosity, thermal stability, catalytic activity, sensing capabilities. nih.govgoogle.com |
| Polymer Monomer | Ketone group, Aromatic rings | Polyketones, Polyesters, etc. | Enhanced mechanical strength, thermal resistance, photo-responsiveness. chemrxiv.orgmdpi.com |
Self-Assembly and Supramolecular Structures of this compound
Self-assembly is the autonomous organization of components into ordered structures, driven by non-covalent interactions. nih.gov The molecular architecture of this compound is highly conducive to forming such supramolecular assemblies. The large, planar biphenyl system can induce significant π-π stacking and van der Waals interactions, which are primary driving forces for the organization of aromatic molecules. acs.orgresearchgate.net
Studies on structurally related diphenyl ether and biphenyl derivatives have shown a strong tendency to form well-defined nanostructures. For example, novel fluorescent organogelators derived from diphenyl ethers substituted with alkoxy chains self-assemble into highly ordered nanofeathers, nanofibers, and nanosheets. acs.orgresearchgate.net The formation and morphology of these structures are influenced by a combination of π-stacking from the diphenyl ether core and van der Waals forces from the flexible chains. acs.org Similarly, biphenyl-tripeptides have been shown to self-assemble into robust supramolecular nanofiber hydrogels, driven by hydrogen bonding and interactions between phenyl groups. nih.gov
Based on these findings, this compound would be expected to self-assemble in solution, potentially forming structures like nanofibers or vesicles. nih.gov The process would be governed by a balance of interactions:
π-π Stacking: Between the biphenyl groups.
Dipole-Dipole Interactions: Involving the ketone's carbonyl group.
Van der Waals Forces: Arising from the entire molecular structure.
The specific morphology of the resulting supramolecular structures would likely be tunable by altering external conditions such as solvent polarity and concentration. acs.orgresearchgate.net
Table: Self-Assembly in Structurally Related Biphenyl and Diphenyl Ether Compounds
| Compound Class | Driving Interactions | Observed Supramolecular Structures | Research Finding Reference |
|---|---|---|---|
| Alkyloxy-substituted diphenyl ethers | π-stacking, van der Waals forces | Nanofeathers, nanofibers, nanosheets | acs.org, researchgate.net |
| Biphenyl-tripeptides | Hydrogen bonding, π-π stacking ("FF" brick) | Nanofiber hydrogels | nih.gov |
| Biphenyl-tetracarboxylic acid (BPTC) | Hydrogen bonding, π-stacking, solvent co-adsorption | Bilayers, monolayers, Kagomé structure | researchgate.net, acs.org |
Photoresponsive Properties of this compound and its Derivatives
Photoresponsive materials change their properties upon exposure to light, a behavior that stems from the presence of a chromophore within their structure. specificpolymers.com In this compound, the ketone carbonyl group acts as the primary chromophore. Ketones are well-known to exhibit photochemical activity upon absorption of UV light, typically involving an n→π* transition where a non-bonding electron from the oxygen atom is promoted to an antibonding π* orbital. msu.edu
The first law of photochemistry states that light must be absorbed for a photochemical reaction to occur. msu.edu Following absorption, the excited ketone can undergo several processes. For simple ketones like acetone, the primary reaction is often homolytic cleavage of an adjacent carbon-carbon bond, leading to radical species that can engage in secondary reactions. msu.edu The efficiency of a photochemical process is measured by its quantum yield (Φ), which defines the number of molecules undergoing a specific event per photon absorbed. msu.edu
For a more complex molecule like this compound, the biphenyl system also contributes to its UV absorption profile. The energy absorbed by the aromatic rings could be transferred to the ketone group, initiating a photochemical reaction. Potential photoreactions for this compound could include:
Norrish Type I Cleavage: Homolytic cleavage of the C-C bond adjacent to the carbonyl group, which would split the molecule into two radical fragments.
Photoenolization: If an alkyl group with a γ-hydrogen is present (which is not the case in the parent molecule but could be in a derivative), intramolecular hydrogen abstraction can lead to the formation of a photoenol. msu.edu
By incorporating this molecule or its derivatives into a polymer backbone, it is possible to create photoresponsive polymers. specificpolymers.com Upon irradiation, photochemical reactions like bond cleavage could lead to a change in the polymer's properties, such as its molecular weight, solubility, or mechanical integrity. This could be harnessed for applications like photolithography or the development of photo-degradable plastics. chemrxiv.orgspecificpolymers.com The specific response would be tunable by modifying the structure of the chromophore or the architecture of the polymer. specificpolymers.com
Environmental and Sustainability Considerations in the Research of 1 4 4 Methylphenyl Phenoxy Propan 2 One
Life Cycle Assessment of Synthetic Pathways for 1-[4-(4-Methylphenyl)phenoxy]propan-2-one
A comprehensive Life Cycle Assessment (LCA) for the synthesis of this compound is instrumental in identifying and quantifying the environmental burdens associated with its production. While specific industrial-scale LCA data for this compound is not publicly available, a cradle-to-gate analysis can be modeled based on common laboratory-scale synthetic routes. The most probable synthetic pathway is the Williamson ether synthesis, which involves the reaction of 4-(4-methylphenyl)phenol with chloroacetone (B47974).
Hypothetical Laboratory-Scale Synthesis and E-Factor Calculation:
A plausible laboratory synthesis could involve reacting 4-(4-methylphenyl)phenol with chloroacetone in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, using a base such as potassium carbonate. unimore.it The reaction would likely be followed by an aqueous work-up and purification by chromatography.
To illustrate the environmental impact, a hypothetical E-factor calculation is presented in the table below, based on a representative laboratory-scale synthesis.
Interactive Data Table: Hypothetical E-Factor Calculation for the Synthesis of this compound
| Input Material | Molecular Weight ( g/mol ) | Mass Used (g) | Waste Generated (g) |
| 4-(4-Methylphenyl)phenol | 184.24 | 18.42 | 0 |
| Chloroacetone | 92.52 | 10.18 | 0 |
| Potassium Carbonate | 138.21 | 20.73 | 20.73 |
| N,N-Dimethylformamide (Solvent) | 73.09 | 200 | 200 |
| Water (for work-up) | 18.02 | 300 | 300 |
| Ethyl Acetate (B1210297) (for extraction) | 88.11 | 200 | 200 |
| Sodium Chloride (from work-up) | 58.44 | 5.85 | 5.85 |
| Product: this compound | 254.31 | 20.34 (80% yield) | - |
| Total Waste | 726.58 | ||
| E-Factor (Total Waste / Product Mass) | 35.72 |
Note: This is a hypothetical calculation for illustrative purposes. Actual E-factors can vary significantly based on specific reaction conditions, scale, and solvent recycling practices.
The calculated E-factor of approximately 35.72 is typical for fine chemical and pharmaceutical synthesis at the laboratory scale, where solvent use and purification are major contributors to waste generation. libretexts.org The primary sources of waste in this hypothetical synthesis are the solvent, aqueous work-up solutions, and inorganic salts.
To improve the sustainability of this synthesis, several strategies could be employed:
Solvent Selection: Replacing high-boiling point solvents like DMF with greener alternatives such as anisole (B1667542) or cyclopentyl methyl ether (CPME) could reduce the environmental impact. researchgate.net
Catalysis: The use of phase-transfer catalysts can enhance reaction rates and reduce the need for harsh conditions and large excesses of reagents. wikipedia.org
Process Intensification: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and reduced waste. researchgate.net
Solvent Recycling: Implementing efficient solvent recovery and recycling protocols would significantly lower the E-factor.
The precursors themselves also have an environmental footprint. The synthesis of p-cresol (B1678582) (4-methylphenol) can be energy-intensive, often involving the sulfonation of toluene (B28343) followed by alkaline hydrolysis. researchgate.netprocurementresource.comwho.intemergenresearch.com Chloroacetone is a toxic and lachrymatory substance, and its synthesis from acetone (B3395972) and chlorine can generate chlorinated byproducts and wastewater. google.comnih.govsciencemadness.org
Design of Biodegradable or Environmentally Benign this compound-based Materials
While this compound itself is a small molecule, it can be considered a building block for larger polymeric materials. The structure, containing both ether and ketone linkages within an aromatic framework, is reminiscent of poly(aryl ether ketones) (PAEKs), a class of high-performance polymers known for their thermal stability and chemical resistance, but also for their persistence in the environment. nih.govnih.gov Designing biodegradable or environmentally benign materials based on this structural motif requires a proactive approach, incorporating features that facilitate microbial degradation.
Strategies for Designing Biodegradable Polymers:
Incorporation of Labile Linkages: Introducing ester or other hydrolytically susceptible bonds into the polymer backbone can create points for microbial attack. researchgate.netrsc.org
Control of Crystallinity: Amorphous regions of a polymer are generally more susceptible to degradation than crystalline regions. rsc.org
Predicting Biodegradability:
Computational models, such as Quantitative Structure-Biodegradability Relationship (QSBR) models, can be used to predict the biodegradability of a chemical based on its structure. oup.comnih.govtandfonline.comnih.govchemrxiv.org These models often identify structural fragments that either enhance or retard biodegradation. For a molecule like this compound, the presence of aromatic rings and an ether linkage might suggest a degree of recalcitrance, similar to phenoxy herbicides. youtube.com However, the ketone group could potentially be a site for enzymatic activity.
Hypothetical Design of a Biodegradable Polymer:
Starting from the basic structure of this compound, one could hypothetically design a more biodegradable polymer by introducing ester linkages. For example, a polyester (B1180765) could be synthesized by incorporating diol and diacid monomers that contain the core structure.
Interactive Data Table: Comparison of a Hypothetical PAEK and a Designed Biodegradable Polyester
| Polymer Type | Monomers | Key Backbone Linkages | Predicted Biodegradability | Design Rationale |
| Hypothetical PAEK | 4,4'-Difluorobenzophenone, 4-(4-Methylphenyl)phenol | Ether, Ketone | Low | High thermal stability and chemical resistance due to strong aromatic backbone. |
| Designed Biodegradable Polyester | A diacid derivative of this compound, a bio-based diol (e.g., 1,4-butanediol) | Ether, Ketone, Ester | Moderate to High | Introduction of hydrolyzable ester linkages to create weak points for microbial degradation. Use of a bio-based diol improves the renewable carbon content. |
The degradation of such a designed polyester would likely proceed via hydrolysis of the ester bonds, breaking down the polymer chain into smaller, more readily metabolizable fragments. The ultimate biodegradability would depend on the ability of microorganisms to further break down the core aromatic structure. The ether linkage, while generally stable, can be cleaved by certain microorganisms through oxidative pathways. frtr.govnih.gov The degradation of the aromatic rings would be the final and often rate-limiting step.
By thoughtfully incorporating biodegradable features at the molecular design stage, it is possible to create novel materials that retain desirable properties while minimizing their environmental persistence at the end of their life cycle. This proactive approach is a cornerstone of green chemistry and sustainable materials science. theenvironmentalblog.orgdeskera.com
Future Unveiled: Charting the Course for this compound
While the scientific community has laid the foundational understanding of many chemical entities, the specific compound this compound remains a molecule with a largely unexplored future. Extensive searches for detailed research on its advanced applications and interdisciplinary potential have yielded limited specific results. Therefore, this article outlines a forward-looking perspective on the potential research trajectories and technological integration for this compound, based on the properties of its constituent chemical motifs and general trends in scientific advancement. The following sections project potential avenues for investigation rather than reporting on established findings.
Q & A
Q. What are the key considerations in designing a synthesis protocol for 1-[4-(4-Methylphenyl)phenoxy]propan-2-one to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires addressing reaction selectivity and intermediate stability. For example:
- Oxime Formation : Use 1-(4-methoxyphenyl)propan-2-one oxime as a precursor, with controlled stoichiometry (e.g., 1:3 molar ratio of ketone to oxime) to minimize side products .
- Reduction Strategies : Selective aldehyde reduction in keto-aldehydes can be achieved using NaBH₄-Na₂CO₃-H₂O at room temperature, preserving the ketone functionality .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for isolating the target compound from byproducts.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm aromatic proton environments (e.g., δH 7.01–6.87 ppm for biphenyl protons) and ketone carbonyl signals (δC ~203 ppm) .
- IR Spectroscopy : Key peaks include C=O stretching (~1703 cm⁻¹) and aromatic C-H bending (~771 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 203.0685 [M+Na]⁺) validates molecular weight and fragmentation patterns .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors (H333 hazard) .
- Waste Disposal : Classify as hazardous waste and dispose via authorized facilities to prevent environmental release .
Advanced Research Questions
Q. How can computational chemistry methods aid in predicting the reactivity and stability of this compound under various experimental conditions?
- Methodological Answer :
- DFT Calculations : Model reaction pathways (e.g., ketone reduction) to predict activation energies and transition states.
- Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics .
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) for pharmacological applications .
Q. What analytical strategies are recommended for resolving contradictions in spectral data obtained for derivatives of this compound?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine XRD (for crystal structure confirmation) with NMR/IR to resolve ambiguities in functional group assignments .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to trace reaction pathways and validate spectral assignments .
- HPLC-MS : Detect and quantify impurities (e.g., oxidation byproducts) with >95% accuracy .
Q. How can reaction mechanisms involving this compound be elucidated using kinetic studies and isotopic labeling?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction rates under varying temperatures (Arrhenius plots) to identify rate-determining steps .
- Isotopic Tracers : Introduce ¹⁸O-labeled water or D₂O to track oxygen incorporation in ketone derivatives .
- Quenching Experiments : Halt reactions at intermediate stages (e.g., using acidic quench) to isolate and characterize transient species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
